molecular formula C8H7Cl2N B13458201 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine

Cat. No.: B13458201
M. Wt: 188.05 g/mol
InChI Key: ZDQTXRYHERHCDQ-UHFFFAOYSA-N
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Description

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H7Cl2N It is a derivative of cyclopenta[b]pyridine, characterized by the presence of two chlorine atoms at the 4 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include maintaining an inert atmosphere and a temperature range of 2-8°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes precise control of temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism of action of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

4,7-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H7Cl2N/c9-6-3-4-11-8-5(6)1-2-7(8)10/h3-4,7H,1-2H2

InChI Key

ZDQTXRYHERHCDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2C1Cl)Cl

Origin of Product

United States

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